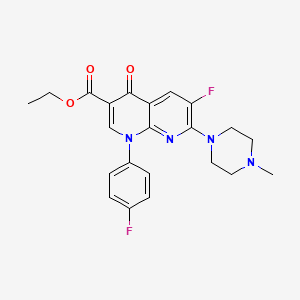![molecular formula C8H9F3N2O2S B13749333 Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is a chemical compound with the molecular formula C8H9F3N2O2S It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring substituted with methylsulfonyl and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] typically involves the reaction of 4-(methylsulfonyl)-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives with varying degrees of substitution.
Aplicaciones Científicas De Investigación
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazine,[4-(methylsulfonyl)phenyl]
- Hydrazine,[3-(trifluoromethyl)phenyl]
- Hydrazine,[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]
Uniqueness
Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl] is unique due to the specific positioning of the methylsulfonyl and trifluoromethyl groups on the phenyl ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.
Propiedades
Fórmula molecular |
C8H9F3N2O2S |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
[4-methylsulfonyl-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)7-3-2-5(13-12)4-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
KPVHQZPLTBTLQF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
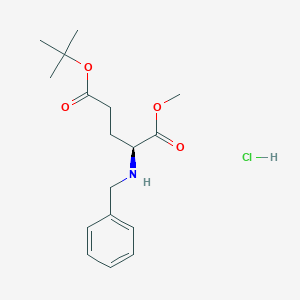
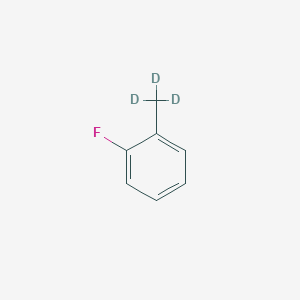
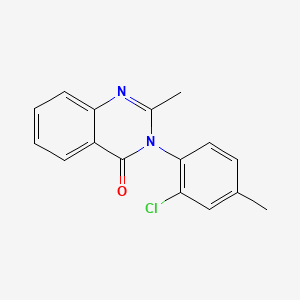
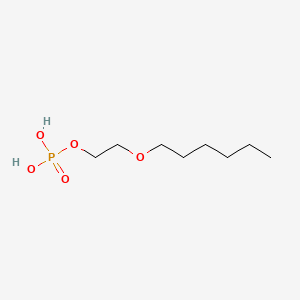
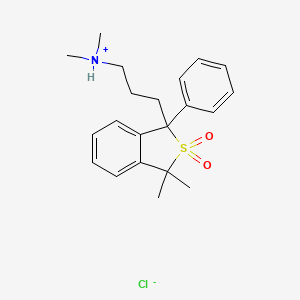
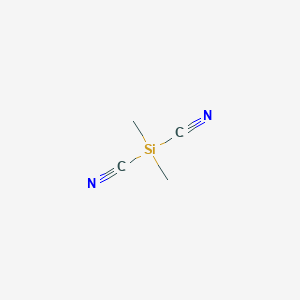
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
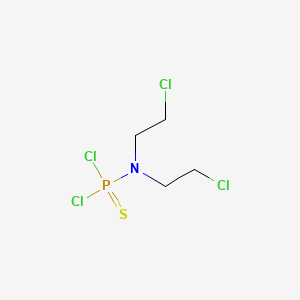

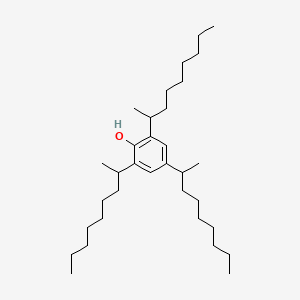
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
